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Compound of Interest

Compound Name: 1-Bromo-4-iodobenzene

Cat. No.: B050087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-bromo-4-iodobenzene and its

key derivatives, offering valuable data for compound identification, characterization, and quality

control in research and development. The inclusion of nitro, fluoro, and amino substituents

allows for an examination of the electronic effects on the spectroscopic properties of the core

phenyl ring.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-bromo-4-
iodobenzene and its selected derivatives.

¹H NMR Spectral Data
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

1-Bromo-4-iodobenzene CDCl₃ 7.53 (d, 2H), 7.22 (d, 2H)[1]

4-Bromo-1-iodo-2-

nitrobenzene
- No data available

4-Bromo-2-fluoro-1-

iodobenzene
- No data available

5-Bromo-2-iodoaniline CDCl₃
7.46 (d, 1H), 6.88 (d, 1H), 6.60

(dd, 1H), 4.14 (s, 2H, -NH₂)[2]

¹³C NMR Spectral Data
Compound Solvent Chemical Shift (δ, ppm)

1-Bromo-4-iodobenzene - 138.5, 132.0, 122.0, 92.0

4-Bromo-1-iodo-2-

nitrobenzene
- No data available

4-Bromo-2-fluoro-1-

iodobenzene
- No data available

5-Bromo-2-iodoaniline CDCl₃
148.1, 140.1, 123.2, 123.0,

117.2, 82.0[2]

FT-IR Spectral Data
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Compound Technique
Key Absorption Bands
(cm⁻¹)

1-Bromo-4-iodobenzene KBr Wafer
3070, 1560, 1470, 1380, 1060,

1000, 810, 700, 480[3]

4-Bromo-1-iodo-2-

nitrobenzene
- No data available

1-Bromo-3-fluoro-4-

iodobenzene
KBr Pellet

Aromatic C-H stretch, C=C

stretch, C-Br stretch, C-I

stretch, C-F stretch[4]

5-Bromo-2-iodoaniline -

N-H stretch, Aromatic C-H

stretch, C=C stretch, C-N

stretch, C-Br stretch, C-I

stretch

Mass Spectrometry Data
Compound Ionization Method Molecular Ion (m/z)

Key Fragments
(m/z)

1-Bromo-4-

iodobenzene
GC-MS 282, 284 155, 76, 75, 50[3][5]

4-Bromo-1-iodo-2-

nitrobenzene
- 327, 329 No data available

4-Bromo-2-fluoro-1-

iodobenzene
GC-MS 300, 302 173, 94, 75[6]

5-Bromo-2-iodoaniline HRMS (ESI) 297.8728 ([M+H]⁺) No data available[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a

frequency of 300 MHz or higher. Data was acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer,

typically at a frequency of 75 MHz or higher. Proton decoupling was employed to simplify the

spectra. A sufficient number of scans were acquired to obtain a clear spectrum due to the low

natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the

solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet

using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer.

The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample

was dissolved in a volatile organic solvent and injected into the gas chromatograph, which

separates the components before they enter the mass spectrometer.

Ionization: Electron Ionization (EI) was typically used, where the sample molecules were

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.
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Detection: An electron multiplier detector was used to detect the ions, and the resulting data

was processed to generate a mass spectrum. For High-Resolution Mass Spectrometry

(HRMS) with Electrospray Ionization (ESI), the sample was dissolved in a suitable solvent

and introduced into the ESI source, where it was ionized before entering the high-resolution

mass analyzer.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-
bromo-4-iodobenzene and its derivatives.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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